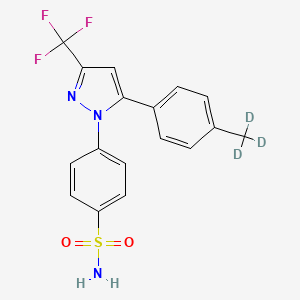

Celecoxib-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14F3N3O2S |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

4-[5-[4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3 |

InChI Key |

RZEKVGVHFLEQIL-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and purification of Celecoxib-d3

An In-depth Technical Guide to the Synthesis and Purification of Celecoxib-d3 For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of this compound (4-[5-[4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide). This isotopically labeled analog of Celecoxib is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. The methodologies outlined are based on established chemical principles for diarylpyrazole synthesis, adapted for the deuterated compound.

Mechanism of Action: COX-2 Inhibition

Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that targets the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Synthesis of this compound

The synthesis of this compound is achieved via a Knorr pyrazole synthesis, a condensation reaction between a β-diketone and a hydrazine derivative.[1] To introduce the deuterium label at the desired position, a deuterated precursor is required. The key starting materials are 4,4,4-trifluoro-1-[4-(trideuteriomethyl)phenyl]butane-1,3-dione and 4-sulphonamidophenylhydrazine hydrochloride .[2][3]

The overall synthesis workflow involves the preparation of the deuterated diketone precursor followed by the final cyclocondensation reaction to form the pyrazole ring system of this compound.

Experimental Protocol: Cyclocondensation

This protocol is adapted from established methods for the synthesis of non-deuterated Celecoxib.[2][4]

-

Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4,4,4-trifluoro-1-[4-(trideuteriomethyl)phenyl]butane-1,3-dione (1.0 eq), 4-sulphonamidophenylhydrazine hydrochloride (1.1 eq), ethyl acetate (60 mL), and purified water (40 mL).

-

Reaction: Heat the mixture to reflux (approximately 76-78 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).

-

Crystallization: Upon completion, cool the reaction mixture to 0-5 °C in an ice bath and continue stirring for 1 to 1.5 hours to induce crystallization of the crude product.

-

Isolation: Isolate the precipitated solid by vacuum filtration and wash the filter cake with cold purified water (2 x 30 mL).

-

Drying: Dry the crude this compound product under vacuum at 60 °C to a constant weight.

| Parameter | Value | Reference |

| Diketone Reactant | 4,4,4-trifluoro-1-[4-(trideuteriomethyl)phenyl]butane-1,3-dione | [5][6] |

| Hydrazine Reactant | 4-sulphonamidophenylhydrazine hydrochloride | [2][3] |

| Solvent System | Ethyl Acetate / Water (3:2 v/v) | [4] |

| Reaction Temperature | 76 - 78 °C (Reflux) | [4] |

| Reaction Time | 3 - 5 hours | [2] |

| Initial Isolation | Cooling Crystallization & Filtration | [2][4] |

Purification of this compound

Purification is critical to remove unreacted starting materials, regioisomers, and other process-related impurities.[3] The most effective method for purifying Celecoxib is recrystallization from a binary solvent system.[7] A common and effective system is Toluene and an anti-solvent like n-hexane or a mixture of ethanol and water.[2][7]

Experimental Protocol: Recrystallization

This protocol is based on established methods for purifying Celecoxib.[2][4]

-

Dissolution: Transfer the crude this compound to a flask and add Toluene (approx. 15 mL per gram of crude product).

-

Heating: Heat the mixture to 80-85 °C with stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 5% w/w) and stir at 80-85 °C for 15-20 minutes. Filter the hot solution through a pad of celite to remove the carbon.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath and cool to 0-5 °C for at least 1 hour to maximize crystal formation.

-

Isolation: Collect the white, needle-like crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a cold mixture of Toluene and n-Hexane (e.g., 1:1 v/v) to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 70 °C until a constant weight is achieved.

Purity Assessment

The purity of the final this compound product should be assessed using High-Performance Liquid Chromatography (HPLC). The absence of isomeric impurities and residual solvents is critical for its use as an analytical standard.[3]

| Parameter | Representative Value | Method | Reference |

| Appearance | White Crystalline Solid | Visual Inspection | [4] |

| Yield (Crude) | 70 - 80% | Gravimetric | [4] |

| Yield (Purified) | >90% (recrystallization step) | Gravimetric | [7] |

| Purity (Post-Purification) | > 99.5% | HPLC | [4] |

| Melting Point | 159 - 161 °C | Capillary Melting Point | [4] |

| Isotopic Purity | > 98% | Mass Spectrometry | N/A |

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The described procedures involve hazardous materials and should only be performed in a suitable laboratory setting with appropriate safety precautions by trained personnel.

References

- 1. researchgate.net [researchgate.net]

- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 3. zenodo.org [zenodo.org]

- 4. CN103242233A - Novel method for preparing celecoxib - Google Patents [patents.google.com]

- 5. apicule.com [apicule.com]

- 6. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (diketone) Exporter | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (diketone) Exporting Company | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (diketone) International Distributor [multichemexports.com]

- 7. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]

The Core Mechanism of Celecoxib-d3: A Technical Guide to Selective COX-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Celecoxib-d3 as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This compound, a deuterated analog of Celecoxib, exhibits a functionally identical mechanism of action, targeting the inducible COX-2 enzyme responsible for the synthesis of pro-inflammatory prostaglandins. This selectivity allows for potent anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoenzyme. This document details the biochemical interactions, quantitative inhibition parameters, relevant signaling pathways, and standard experimental protocols for evaluating the activity of this compound.

Introduction to Cyclooxygenase Isoforms and Prostaglandin Synthesis

The cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, are bifunctional enzymes that catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[1][] There are two primary isoforms of COX:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate homeostatic functions, including gastric cytoprotection, regulation of renal blood flow, and platelet aggregation.[3][4]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines, growth factors, and tumor promoters.[5] COX-2 is the primary source of prostaglandins at sites of inflammation, contributing to pain, fever, and swelling.[]

The therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX-2, while the common gastrointestinal side effects are largely due to the inhibition of COX-1.[4]

This compound: A Deuterated Selective COX-2 Inhibitor

This compound is a deuterated form of Celecoxib, where three hydrogen atoms on the methyl group of the p-tolyl moiety are replaced with deuterium atoms. This isotopic substitution does not alter the fundamental mechanism of action of the drug. Deuterated compounds are often used in research, particularly in pharmacokinetic studies, as internal standards for mass spectrometry-based quantification due to their distinct mass while maintaining similar chemical properties to the parent compound. The kinetic isotope effect resulting from deuteration can sometimes lead to altered metabolic rates, potentially affecting the drug's pharmacokinetic profile, but the pharmacodynamic action at the target enzyme remains the same.[1][][6]

Mechanism of Selective COX-2 Inhibition by this compound

This compound, like its non-deuterated counterpart, is a diaryl-substituted pyrazole that functions as a highly selective and reversible inhibitor of the COX-2 enzyme.[5][7] Its selectivity is attributed to key structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is approximately 20% larger than that of COX-1 and possesses a hydrophilic side pocket.[5]

The polar sulfonamide side chain of Celecoxib binds to this hydrophilic side pocket in the COX-2 active site, a feature that is absent in COX-1.[5] This interaction, along with the overall conformation of the molecule, allows Celecoxib to effectively block the entry of arachidonic acid into the active site of COX-2, thereby preventing the synthesis of PGH2.[4] At therapeutic concentrations, Celecoxib has minimal inhibitory effects on COX-1.[8]

Downstream Effects of COX-2 Inhibition

By selectively inhibiting COX-2, this compound prevents the production of pro-inflammatory prostaglandins, primarily prostaglandin E2 (PGE2).[9] This leads to the following therapeutic effects:

-

Anti-inflammatory: Reduction of prostaglandin-mediated vasodilation, edema, and infiltration of inflammatory cells.

-

Analgesic: Attenuation of peripheral and central sensitization of nociceptors caused by prostaglandins.

-

Antipyretic: Reduction of fever by inhibiting prostaglandin production in the hypothalamus.

Quantitative Data

The inhibitory potency and selectivity of Celecoxib are quantified by its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for COX-1 and COX-2, as well as its pharmacokinetic properties.

In Vitro Inhibition of COX-1 and COX-2

| Parameter | COX-1 | COX-2 | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference(s) |

| IC50 | 15 µM | 40 nM (0.04 µM) | 375 | [5][10] |

| IC50 | 2.8 µM | 91 nM (0.091 µM) | 30.8 | [9] |

| IC50 | 82 µM | 6.8 µM | 12 | [1] |

| Kd | Not reported | 2.3 nM | Not applicable | [11] |

Note: IC50 values can vary depending on the specific assay conditions, such as enzyme source, substrate concentration, and incubation time.

Pharmacokinetic Parameters of Celecoxib

| Parameter | Value | Unit | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 | hours | [] |

| Protein Binding | ~97 | % | [6] |

| Apparent Volume of Distribution (Vd/F) | ~429 | L | [6] |

| Elimination Half-life (t1/2) | ~11 | hours | [6] |

| Metabolism | Primarily by CYP2C9 | - | [8] |

| Excretion | Feces (~57%), Urine (~27%) | % of dose | [6] |

Signaling Pathway and Experimental Workflows

Prostaglandin Synthesis and Inhibition Pathway

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX-2.

Experimental Workflow for COX-2 Inhibitor Screening

Caption: A typical experimental workflow for evaluating the potency and selectivity of a COX-2 inhibitor.

Experimental Protocols

In Vitro COX Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the IC50 values of this compound for COX-1 and COX-2.

-

Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor to test a range of concentrations.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, a heme cofactor, and the COX enzyme (separate wells for COX-1 and COX-2).

-

Inhibitor Incubation: Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

-

Reaction Termination and Detection: After a fixed incubation period (e.g., 2-10 minutes), stop the reaction. The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorometric probe-based assay.[12][13]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell-Based Prostaglandin E2 Production Assay (General Protocol)

This protocol describes a general method to assess the inhibitory effect of this compound on PGE2 production in a cellular context.

-

Cell Culture: Plate suitable cells (e.g., human monocytes, murine macrophages, or fibroblasts) in a multi-well plate and culture until they reach the desired confluency.

-

COX-2 Induction: To measure COX-2 specific activity, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) for a sufficient time (e.g., 12-24 hours) to induce COX-2 expression. For COX-1 activity, unstimulated cells can be used.[1][9]

-

Inhibitor Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for a defined period (e.g., 1-2 hours).

-

Stimulation of PGE2 Production: If not already present, add a stimulus like arachidonic acid or a calcium ionophore to trigger prostaglandin synthesis.

-

Sample Collection: After a further incubation period, collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.[14][15]

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound and determine the IC50 value as described for the in vitro assay.

Conclusion

This compound, a deuterated analog of Celecoxib, is a potent and highly selective inhibitor of the COX-2 enzyme. Its mechanism of action is centered on the specific binding to a hydrophilic side pocket within the COX-2 active site, which is absent in the COX-1 isoform. This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins, leading to effective anti-inflammatory, analgesic, and antipyretic activities with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 3. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Celecoxib concentration predicts decrease in prostaglandin E2 concentrations in nipple aspirate fluid from high risk women - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Physical and Chemical Stability of Celecoxib-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Celecoxib-d3, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. Understanding the stability profile of active pharmaceutical ingredients (APIs) is paramount for the development of safe, effective, and robust drug products. This document outlines the anticipated stability of this compound based on available data for Celecoxib and the known effects of deuteration, details relevant experimental protocols for stability assessment, and presents key physicochemical properties.

Introduction to this compound and the Significance of Deuteration

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. This compound is a stable isotope-labeled version of Celecoxib where three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution is not expected to alter the pharmacological activity of the molecule but can significantly impact its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes responsible for metabolism. This "kinetic isotope effect" can lead to a reduced rate of metabolism, potentially resulting in a longer half-life and altered pharmacokinetic profile compared to the non-deuterated parent drug. While specific stability data for this compound is limited in publicly available literature, its stability profile is expected to be broadly similar to that of Celecoxib, with potential enhancements in metabolic stability.

Physicochemical Properties

A summary of the key physicochemical properties of Celecoxib and this compound is presented in Table 1. These properties are fundamental to understanding the drug's behavior in various formulations and under different environmental conditions.

| Property | Celecoxib | This compound | Reference |

| Chemical Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 4-[5-[4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | N/A |

| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₁₇H₁₁D₃F₃N₃O₂S | N/A |

| Molecular Weight | 381.37 g/mol | 384.41 g/mol | N/A |

| Appearance | White to off-white crystalline powder | White to off-white solid | N/A |

| Melting Point | 157-159 °C | Not explicitly reported, expected to be similar to Celecoxib | N/A |

| Solubility | Practically insoluble in water; soluble in methanol, ethanol, and acetone | Soluble in DMSO and Methanol | N/A |

Chemical Stability Profile

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate the intrinsic stability of the molecule. Based on studies of Celecoxib, the following conditions are recommended for forced degradation testing of this compound.

Table 2: Summary of Anticipated Degradation of this compound under Forced Conditions

| Stress Condition | Typical Reagents and Conditions | Anticipated Outcome for this compound |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Significant degradation expected. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Significant degradation expected. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Significant degradation expected. |

| Thermal Degradation | Solid drug at 105°C for 24 hours | Minimal degradation expected. |

| Photostability | Exposure to UV light (254 nm) and cool white fluorescent light | Potential for some degradation. |

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. The following are representative protocols for conducting forced degradation and stability-indicating analysis of this compound, adapted from established methods for Celecoxib.

Forced Degradation Experimental Workflow

The Solubility Profile of Celecoxib-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Celecoxib-d3 in various organic solvents. Given the limited direct data on the deuterated form, this document leverages extensive solubility data for its non-deuterated counterpart, celecoxib, as a robust proxy. Deuterium substitution at the methyl group is not anticipated to significantly impact the solubility characteristics in organic media. This guide presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a workflow for this analytical process.

Core Focus: Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its formulation, bioavailability, and efficacy. For drug development professionals, understanding the solubility of this compound in different organic solvents is paramount for developing suitable dosage forms and analytical methods.

Quantitative Solubility of this compound

Direct experimental data for this compound indicates its solubility in the following organic solvents:

| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

| Dimethylformamide (DMF) | ≥ 25 | 65.04 |

| Ethanol | ≥ 25 | 65.04 |

| Dimethyl sulfoxide (DMSO) | ≥ 15 | 39.02 |

Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.[1]

Quantitative Solubility of Celecoxib (as a proxy for this compound)

Extensive studies on celecoxib provide a broader understanding of its solubility in a range of organic solvents. These values are presented as a strong reference for this compound.

| Organic Solvent | Solubility | Temperature |

| Methanol | Freely soluble[2], 114 mg/mL[3] | Not Specified |

| Ethanol | Soluble[2], ~25 mg/mL[4] | Not Specified |

| Dimethyl sulfoxide (DMSO) | Soluble[5], ~16.6 mg/mL[4] | Not Specified |

| Acetonitrile | Soluble[6] | Not Specified |

| Chloroform | Soluble[6] | Not Specified |

| Ethyl Acetate | Higher than in Acetonitrile, Methanol, Isopropanol, Butanol, and Toluene[7][8][9] | 278-303 K |

| Toluene | Lowest solubility among the tested solvents (Ethyl acetate, Acetonitrile, Methanol, Isopropanol, Butanol)[7][8][9] | 278-303 K |

| Isopropanol | Lower than Methanol but higher than Butanol[7][8][9] | 278-303 K |

| Butanol | Lower than Isopropanol[7][8][9] | 278-303 K |

Experimental Protocols

The determination of drug solubility is a fundamental experimental procedure in pharmaceutical sciences. The following protocol outlines a general and widely accepted method for determining the equilibrium solubility of a compound like this compound in an organic solvent.

The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[10][11]

1. Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a glass vial or flask).

-

The mixture is agitated using a shaker or magnetic stirrer at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.[10]

2. Phase Separation:

-

Once equilibrium is reached, the undissolved solid is separated from the saturated solution.

-

This is typically achieved by centrifugation followed by careful filtration through a chemically inert filter (e.g., a PTFE syringe filter) that does not absorb the solute.[10]

3. Quantification of Solute:

-

The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique.

-

UV-Visible Spectrophotometry: A common and straightforward method. The absorbance of the diluted filtrate is measured at the wavelength of maximum absorbance (λmax) for this compound (for celecoxib, λmax is approximately 253-254 nm in methanol) and the concentration is calculated using a pre-established calibration curve.[6]

-

High-Performance Liquid Chromatography (HPLC): A more sensitive and specific method for quantification. A validated HPLC method is used to determine the concentration of the analyte in the filtrate.[12]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the equilibrium solubility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pmda.go.jp [pmda.go.jp]

- 3. Preparation and Characterization of Celecoxib Dispersions in Soluplus®: Comparison of Spray Drying and Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. lifetechindia.com [lifetechindia.com]

- 6. ijpbs.com [ijpbs.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Quality Control of High-Purity Celecoxib-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Celecoxib-d3, a deuterated analog of the selective COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and metabolic studies, or for other research applications requiring a stable isotope-labeled standard. This guide outlines the quality control specifications from various suppliers, details key experimental protocols for identity, purity, and isotopic enrichment, and illustrates the relevant biological pathway and analytical workflows.

Introduction to this compound

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the inflammatory cascade.[1] this compound is a stable isotope-labeled version of Celecoxib, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Celecoxib but has a higher molecular weight, making it an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects.[2][3]

Commercial Suppliers of High-Purity this compound

Several reputable chemical suppliers offer high-purity this compound for research and development purposes. The quality and documentation provided by these suppliers are critical for ensuring the accuracy and reliability of experimental results. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |

| MedChemExpress | This compound | 544686-18-2 | C₁₇H₁₁D₃F₃N₃O₂S | 384.39 | ≥99.0% |

| LGC Standards | This compound (methyl-d3) | 544686-18-2 | C₁₇D₃H₁₁F₃N₃O₂S | 384.39 | ≥98% Chemical Purity, 99 atom % D |

| Cayman Chemical | This compound | 544686-18-2 | C₁₇H₁₁D₃F₃N₃O₂S | 384.39 | ≥98% |

| Toronto Research Chemicals | This compound | 544686-18-2 | C₁₇H₁₁D₃F₃N₃O₂S | 384.39 | ≥98% (or as specified on CoA) |

| Clearsynth | This compound | 544686-18-2 | C₁₇H₁₁D₃F₃N₃O₂S | 384.39 | Purity by HPLC provided on CoA |

Experimental Protocols for Quality Control

Ensuring the quality of this compound is paramount for its use as a reference standard. The following are key experimental protocols adapted from established pharmacopeial methods and scientific literature for the quality control of high-purity this compound.

Identification by Infrared (IR) Spectroscopy

This test confirms the identity of the material by comparing its infrared spectrum to that of a known reference standard.

Methodology:

-

Prepare a potassium bromide (KBr) disc of the this compound test sample.

-

Record the infrared spectrum from 4000 to 400 cm⁻¹.[3]

-

The absorption spectrum of the sample should be concordant with the reference spectrum of Celecoxib, with expected minor shifts due to the C-D bonds. Key characteristic peaks for Celecoxib include those for S=O stretching (around 1150-1350 cm⁻¹), N-H stretching (around 1550-1600 cm⁻¹ and 3300-3500 cm⁻¹), and C-F stretching (around 1219 cm⁻¹).[4][5][6]

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of this compound and quantifies any related impurities. The following is a general procedure based on the USP monograph for Celecoxib.[7][8]

Chromatographic Conditions:

-

Column: C18, 4.6 mm × 25 cm; 5-µm packing (e.g., L11 as per USP)

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer), methanol, and acetonitrile. A common ratio is 60:30:10 (Buffer:Methanol:Acetonitrile).[9]

-

Flow Rate: 1.3 mL/min[9]

-

Column Temperature: 60 °C

-

Detector: UV at 215 nm

-

Injection Volume: 25 µL

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of USP Celecoxib Reference Standard in the diluent (e.g., 3:1 methanol and water) to obtain a known concentration (e.g., 0.5 mg/mL).

-

Sample Solution Preparation: Prepare a solution of this compound in the diluent to the same concentration as the Standard Solution.

-

System Suitability: Inject a system suitability solution containing Celecoxib and known impurities to ensure adequate resolution and reproducibility. The resolution between Celecoxib and its related compounds should be not less than 1.8.

-

Analysis: Inject the Standard and Sample solutions into the chromatograph, record the chromatograms, and measure the peak responses.

-

Calculation: Calculate the percentage of each impurity in the this compound sample. The total impurities should not exceed a specified limit (e.g., not more than 0.5%).

Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This protocol determines the isotopic purity of this compound, ensuring a high percentage of the deuterated form.[10][11]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography system or direct infusion.

-

Data Acquisition: Acquire the full scan mass spectrum in the positive ion mode, focusing on the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound, the expected m/z will be around 385.1.

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled Celecoxib ([M+H]⁺, m/z ≈ 382.1) and the deuterated this compound ([M+H]⁺, m/z ≈ 385.1).

-

Integrate the peak areas for each isotopic species.

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = [Area(d3) / (Area(d0) + Area(d3))] * 100

-

-

Residual Solvents by Gas Chromatography (GC)

This test quantifies any residual organic solvents from the synthesis and purification process, following the guidelines of USP <467>.[12][13][14][15][16]

Methodology:

-

Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve in a suitable solvent (e.g., dimethyl sulfoxide).

-

Standard Preparation: Prepare standard solutions of the potential residual solvents at their specified limits.

-

Analysis: Analyze the headspace of the heated sample and standard vials by GC.

-

Quantification: Compare the peak areas of any detected solvents in the sample to those in the standard solutions to ensure they are below the acceptable limits for pharmaceutical ingredients.

Visualizations

Celecoxib Mechanism of Action: COX-2 Signaling Pathway

The following diagram illustrates the mechanism of action of Celecoxib, highlighting its selective inhibition of the COX-2 enzyme in the prostaglandin synthesis pathway.

Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 pathway.

Quality Control Workflow for High-Purity this compound

This diagram outlines the typical workflow for the quality control testing of a batch of high-purity this compound.

Caption: A typical quality control workflow for high-purity this compound.

References

- 1. latamjpharm.org [latamjpharm.org]

- 2. Analysis of organic impurities of celecoxib using the method described in the USP - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. albertscience.com [albertscience.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpbs.com [ijpbs.com]

- 7. drugfuture.com [drugfuture.com]

- 8. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability indicating HPLC method for celecoxib related substances in solid dosage forms | Semantic Scholar [semanticscholar.org]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Residual Solvents in Pharmaceuticals by USP Chapter | PerkinElmer [perkinelmer.com]

- 13. agilent.com [agilent.com]

- 14. agilent.com [agilent.com]

- 15. scispec.co.th [scispec.co.th]

- 16. Analytical Test Library | Residual Solvents [cambiumanalytica.com]

Technical Guide to Celecoxib-d3: Certificate of Analysis Specifications and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) specifications for Celecoxib-d3, a deuterated internal standard essential for the accurate quantification of Celecoxib in research and clinical settings. This document outlines the key quality attributes, detailed experimental protocols for their assessment, and a logical workflow for the quality control process.

Core Specifications

The quality of this compound is defined by a series of critical parameters that ensure its identity, purity, and isotopic integrity. These specifications are essential for its reliable use as an internal standard in bioanalytical and drug metabolism studies.

Quantitative Data Summary

The following table summarizes the typical specifications found on a Certificate of Analysis for a high-quality batch of this compound. It is important to note that while this guide focuses on this compound, specifications for closely related isotopologues like Celecoxib-d7 are often similar and are included for a comprehensive understanding.

| Parameter | Test Method | Specification |

| Identity | ||

| Appearance | Visual Inspection | White to off-white solid |

| 1H-NMR Spectroscopy | Conforms to structure | |

| Mass Spectrometry | Conforms to expected mass | |

| Purity | ||

| Chemical Purity by HPLC | HPLC-UV | ≥98%[1] |

| Isotopic Purity | ||

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D |

| Deuterium Incorporation | Mass Spectrometry | ≤1% d0 form[1] |

| Physical Properties | ||

| Melting Point | Capillary Method | 177-181°C |

| Solubility | ||

| Solubility in DMSO | Visual Inspection | Soluble |

| Solubility in Ethanol | Visual Inspection | Soluble |

Quality Control Workflow

The certification of a this compound reference standard involves a multi-step quality control process, ensuring that the material meets all established specifications before its release. The following diagram illustrates a typical workflow from synthesis to final product approval.

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate determination of this compound specifications. The following are representative protocols for the key experiments cited in the Certificate of Analysis.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its non-deuterated counterpart and any process-related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used. Alternatively, a phenyl column can be employed for separating specific impurities as per USP methods.[2]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (e.g., 50:50 v/v) is often effective.[3] For more complex separations, a gradient elution with a buffered aqueous phase (e.g., monobasic potassium phosphate buffer, pH 3.0) and an organic modifier (methanol and acetonitrile) may be used.[4]

-

Flow Rate: A typical flow rate is 1.0 to 2.0 mL/min.[4]

-

Detection: UV detection at a wavelength of 254 nm is suitable for monitoring Celecoxib and its related substances.[3]

-

Procedure: A solution of this compound is prepared in a suitable diluent (e.g., mobile phase) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to determine the chemical purity.

Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and determining its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a tandem mass spectrometer (e.g., triple quadrupole) is used.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode can be employed.

-

Analysis: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with an LC system. The mass spectrum is analyzed for the presence of the molecular ion corresponding to this compound.

-

Isotopic Enrichment Calculation: The relative intensities of the ion signals for the deuterated species (d3) and any undeuterated (d0) or partially deuterated (d1, d2) species are measured. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all isotopic species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the deuterium labels are in the correct position.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as DMSO-d6 or CDCl3 is used to dissolve the sample.

-

Procedure: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are compared to a reference spectrum of non-deuterated Celecoxib. The absence or significant reduction of the signal corresponding to the methyl protons confirms the successful deuteration at the intended position.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Analysis of organic impurities of celecoxib using the method described in the USP - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 3. HPLC method for the determination of celecoxib and its related impurities | Semantic Scholar [semanticscholar.org]

- 4. rjptonline.org [rjptonline.org]

A Technical Guide to the Isotopic Enrichment and Purity of Celecoxib-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to the isotopic enrichment and chemical purity of Celecoxib-d3. This deuterated analog of the selective COX-2 inhibitor, Celecoxib, serves as a critical internal standard in quantitative analyses, such as mass spectrometry and NMR, for pharmacokinetic and metabolic studies. Ensuring its high isotopic enrichment and chemical purity is paramount for accurate and reproducible experimental results.

Quantitative Data Summary

The isotopic enrichment and chemical purity of this compound are key quality attributes. The following tables summarize representative quantitative data for commercially available this compound.

Table 1: Isotopic Enrichment of this compound

| Parameter | Specification | Method |

| Isotopic Purity (atom % D) | ≥ 99% | Mass Spectrometry, NMR Spectroscopy |

Note: Isotopic purity indicates the percentage of deuterium atoms at the labeled positions.

Table 2: Chemical Purity of this compound

| Parameter | Specification | Method |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) with UV detection |

Note: Chemical purity refers to the percentage of the desired this compound molecule, exclusive of isotopic isomers and other chemical impurities.

Experimental Protocols

The determination of isotopic enrichment and chemical purity of this compound involves rigorous analytical methodologies. Below are detailed protocols for the key experiments.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To quantify the percentage of deuterium incorporation in this compound.

Methodology: High-Resolution Mass Spectrometry (HRMS) is employed to resolve the isotopic cluster of the molecular ion and determine the relative abundance of the deuterated species.

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., LC-Q-TOF or LC-Orbitrap).

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation (optional but recommended): Inject the sample into the LC system to separate the analyte from any potential interferences.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Analysis:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Scan Mode: Full scan from m/z 100-500.

-

Resolution: Set to a high resolution (e.g., > 30,000 FWHM) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatogram for the molecular ion of Celecoxib ([M+H]⁺ at nominal m/z 382) and its deuterated isotopologues.

-

From the mass spectrum, determine the area of the monoisotopic peak of the unlabeled Celecoxib (if present) and the peaks corresponding to the d1, d2, and d3 species.

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = (Sum of peak areas of deuterated species / Sum of peak areas of all isotopic species) x 100

-

-

Determination of Isotopic Purity by NMR Spectroscopy

Objective: To confirm the position of deuterium labeling and provide a quantitative measure of isotopic enrichment.

Methodology: Proton Nuclear Magnetic Resonance (¹H-NMR) and Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy are utilized. In ¹H-NMR, the reduction in the integral of the proton signal at the site of deuteration is used to estimate the isotopic enrichment. ²H-NMR directly detects the deuterium signal.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher).

Procedure (¹H-NMR):

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound and an internal standard of known purity (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition:

-

Acquire a quantitative ¹H-NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

-

-

Data Processing and Analysis:

-

Integrate the signal corresponding to the non-deuterated methyl protons of any residual unlabeled Celecoxib.

-

Integrate a well-resolved signal from the internal standard and a signal from a non-deuterated position on the this compound molecule.

-

Compare the integral of the residual methyl proton signal to the integral of a signal from a fully protonated position on the molecule to determine the percentage of the d0 species. The isotopic purity is then calculated as 100% minus the percentage of the d0 species.

-

Determination of Chemical Purity by HPLC-UV

Objective: To quantify the percentage of this compound and to detect and quantify any chemical impurities.

Methodology: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard approach for assessing the chemical purity of active pharmaceutical ingredients.

Instrumentation:

-

HPLC system with a UV-Vis detector.

Procedure:

-

Standard and Sample Preparation:

-

Prepare a standard solution of Celecoxib reference standard at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

-

Prepare a sample solution of this compound at the same concentration.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Run the standard and sample solutions.

-

Identify the peak for this compound based on the retention time of the standard.

-

Integrate the peak area of this compound and any impurity peaks in the sample chromatogram.

-

Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks.

-

Chemical Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

-

-

Signaling Pathway of Celecoxib

Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a key inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation. By selectively inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.

Celecoxib-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Celecoxib-d3, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. This guide is intended for professionals in research and drug development, offering key data, experimental methodologies, and a visualization of its relevant biological pathway.

Core Data Presentation

This compound is primarily utilized as an internal standard in bioanalytical studies for the accurate quantification of Celecoxib in various biological matrices. Its physical and chemical properties are crucial for method development and validation.

| Parameter | Value | Reference(s) |

| CAS Number | 544686-18-2 | [1][2] |

| Molecular Formula | C₁₇H₁₁D₃F₃N₃O₂S | [2] |

| Molecular Weight | 384.39 g/mol | [2] |

| Unlabeled CAS Number | 169590-42-5 | [1][2] |

| Appearance | White to off-white solid | [2] |

Experimental Protocols

The following is a representative experimental protocol for the quantification of Celecoxib in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and bioequivalence studies.

Objective: To accurately quantify the concentration of Celecoxib in human plasma samples.

Principle: A known concentration of this compound is spiked into plasma samples as an internal standard (IS) prior to sample preparation. The ratio of the analyte (Celecoxib) peak area to the IS peak area is used to calculate the concentration of Celecoxib in the unknown samples, correcting for variability during sample processing and analysis.[3][4]

Materials and Reagents:

-

Celecoxib reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Celecoxib (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of working standard solutions of Celecoxib for the calibration curve and quality control (QC) samples by serial dilution in a suitable solvent (e.g., 50:50 methanol:water).

-

Prepare a working solution of this compound at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation Method):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 25 µL) of the this compound working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Celecoxib: To be determined based on parent and product ions (e.g., m/z 382.1 -> 316.1).

-

This compound: To be determined based on parent and product ions (e.g., m/z 385.1 -> 319.1).

-

-

Optimize parameters such as declustering potential, collision energy, and source temperature.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Celecoxib and this compound.

-

Calculate the peak area ratio (Celecoxib/Celecoxib-d3).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Celecoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualization

The following diagrams illustrate key concepts related to the use and mechanism of action of Celecoxib.

Caption: Experimental workflow for quantifying Celecoxib using this compound as an internal standard.

Caption: The inhibitory action of Celecoxib on the COX-2 signaling pathway.[2][5]

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. nebiolab.com [nebiolab.com]

- 5. ClinPGx [clinpgx.org]

Methodological & Application

Application Note: High-Throughput Quantification of Celecoxib in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive UPLC-MS/MS method for the quantification of Celecoxib in human plasma. The assay utilizes Celecoxib-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput analysis in clinical and pharmaceutical research settings. The method demonstrates excellent linearity over a clinically relevant concentration range, with high recovery and minimal matrix effects.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1] It is widely prescribed for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1] Accurate and reliable quantification of Celecoxib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[2][3]

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity, selectivity, and speed, making it the preferred method for bioanalytical assays.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the quantification.[5] This application note provides a detailed protocol for the determination of Celecoxib in human plasma using a validated UPLC-MS/MS method.

Experimental

Materials and Reagents

-

Celecoxib and this compound reference standards

-

HPLC-grade acetonitrile and methanol

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (blank)

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation

A protein precipitation method is used for the extraction of Celecoxib and the internal standard from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound, 100 ng/mL).[6]

-

Vortex for 15 seconds.[6]

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[6]

-

Vortex for 1 minute.[6]

-

Centrifuge at 15,000 x g for 15 minutes.[6]

-

Transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.

-

Inject 2 µL of the supernatant into the UPLC-MS/MS system.[6]

UPLC Conditions

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5][7]

-

Mobile Phase A: 0.1% Formic acid in water[7]

-

Mobile Phase B: Acetonitrile[7]

-

Flow Rate: 0.5 mL/min[7]

-

Column Temperature: 45 °C[7]

-

Injection Volume: 2 µL[6]

-

Gradient Elution:

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative[7][8]

-

Scan Type: Multiple Reaction Monitoring (MRM)[7]

-

Temperature: 700 °C[7]

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Celecoxib | 380.0 | 316.0 |

| This compound | 383.0 | 319.0 |

(Note: The m/z for this compound is inferred from Celecoxib and Celecoxib-d4/d7 data.[5][8][9][10] The exact transition should be optimized in the laboratory.)

Results and Discussion

Method Validation

The UPLC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 0.3 to 20,000 nM for Celecoxib.[7] The lower limit of quantification (LLOQ) was established at 0.3 nM, which is sufficient for pharmacokinetic studies.[7]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results, summarized in the table below, are within the acceptable limits of bioanalytical method validation guidelines.

| Analyte | Concentration (nM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Celecoxib | 1 | < 12% | < 12% | 85-115% | 85-115% |

| Celecoxib | 100 | < 12% | < 12% | 85-115% | 85-115% |

| Celecoxib | 10000 | < 12% | < 12% | 85-115% | 85-115% |

(Data presented is representative based on similar validated methods.[7])

Recovery and Matrix Effect

The extraction recovery of Celecoxib was consistently above 70% across all QC levels.[7] No significant matrix effects were observed, indicating that the protein precipitation method provides clean extracts and the use of a deuterated internal standard effectively compensates for any potential ion suppression or enhancement.[7]

Workflow Diagram

Caption: Experimental workflow for the UPLC-MS/MS quantification of Celecoxib.

Celecoxib Metabolism Pathway

Caption: Primary metabolic pathway of Celecoxib.

Conclusion

The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of Celecoxib in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for high-throughput bioanalysis. The use of a deuterated internal standard ensures the accuracy and precision of the results, making this method a valuable tool for pharmacokinetic and clinical studies involving Celecoxib.

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. payeshdarou.ir [payeshdarou.ir]

- 5. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Celecoxib Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Accurate and reliable quantification of celecoxib in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the most common sample preparation techniques used for celecoxib analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques: Overview and Comparison

The choice of sample preparation technique depends on factors such as the desired level of cleanliness, sensitivity, sample throughput, and available instrumentation.

-

Protein Precipitation (PPT) is a simple and rapid method suitable for high-throughput analysis. It involves adding a solvent to the plasma to denature and precipitate proteins. While fast, it may result in a less clean extract, potentially leading to matrix effects in sensitive LC-MS/MS analyses.

-

Liquid-Liquid Extraction (LLE) offers a cleaner sample by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many endogenous interferences in the aqueous plasma phase. This method is more labor-intensive than PPT.

-

Solid-Phase Extraction (SPE) provides the cleanest samples by utilizing a solid sorbent to selectively adsorb the analyte from the plasma matrix, followed by washing and elution. SPE is often considered the gold standard for bioanalytical sample preparation, offering high recovery and minimal matrix effects, though it can be the most time-consuming and costly method.

Quantitative Data Summary

The following table summarizes key quantitative parameters for various celecoxib plasma sample preparation methods reported in the literature.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | Not explicitly stated, but generally lower than LLE and SPE. | > 90%[1], >70%[2] | > 88%[3][4], 87-98%[5][6], 85.5%[7] |

| Lower Limit of Quantification (LLOQ) | 7.0 ng/mL[8] | 10 ng/mL[1][9], 20 ng/mL[10] | 10.0 ng/mL[7], 0.55 ng/mL (matrix affected)[5][6], 40 ng/mL[3][4] |

| Linearity Range | 7.0 - 1800 ng/mL[8] | 10 - 2000 ng/mL[9], 0.01 - 2.0 µg/mL[1], 20 - 2000 µg/L[10] | 10.0 - 4000 ng/mL[7], 40 - 4000 ng/mL[3][4] |

| Precision (%RSD or %CV) | < 4%[8] | Inter-day: 1.15-4.93%, Intra-day: 1.08-7.81%[9] | < 7.2%[7], Inter-day: < 12%, Intra-day: < 5%[3][4] |

| Internal Standard (IS) | Celecoxib-D₄[8] | Atorvastatin[9], Flutamide[1], 4-n-pentyl-phenyl-acetic acid[10] | Celecoxib-D7[7], SC-236[3][4], Deuterated CXB[5][6] |

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for celecoxib analysis in plasma, from sample collection to data acquisition.

The following diagram illustrates the logical steps involved in the three main sample preparation techniques.

References

- 1. scispace.com [scispace.com]

- 2. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Celecoxib in human plasma using liquid chromatography with high resolution time of flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Application Note: Utilizing Celecoxib-d3 as an Internal Standard for Pharmacokinetic Studies of Celecoxib

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity provides potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs. Accurate quantification of celecoxib in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of the drug. The use of a stable isotope-labeled internal standard, such as Celecoxib-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and the deuterated internal standard helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method. This application note provides a detailed protocol for the use of this compound as an internal standard in pharmacokinetic studies of celecoxib.

Properties of this compound

This compound is a deuterated analog of celecoxib, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, allowing for its distinct detection by a mass spectrometer. Critically, the physicochemical properties of this compound are nearly identical to those of celecoxib, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This analogous behavior is fundamental to its function as an effective internal standard.

Experimental Protocols

This section details the methodology for a typical pharmacokinetic study of celecoxib using this compound as an internal standard.

Materials and Reagents

-

Celecoxib reference standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Water, deionized and filtered

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank plasma.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 90% B

-

2.5-3.5 min: 90% B

-

3.5-3.6 min: 90% to 30% B

-

3.6-5.0 min: 30% B (re-equilibration)

-

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Temperature: 500°C

-

Collision Gas: Nitrogen

-

MRM Transitions:

-

Celecoxib: Precursor ion (Q1) m/z 382.1 → Product ion (Q3) m/z 316.1

-

This compound: Precursor ion (Q1) m/z 385.1 → Product ion (Q3) m/z 319.1

-

Data Presentation

The following tables summarize the validation parameters for a typical LC-MS/MS method for celecoxib using this compound as an internal standard.

Table 1: Calibration Curve Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Celecoxib | 1 - 2000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 1600 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | > 85 | 85 - 115 |

| High QC | 1600 | > 85 | 85 - 115 |

Table 4: Stability

| Stability Condition | Duration | Temperature | Stability (%) |

| Bench-top | 8 hours | Room Temperature | 85 - 115 |

| Freeze-thaw | 3 cycles | -20°C to Room Temperature | 85 - 115 |

| Long-term | 30 days | -80°C | 85 - 115 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of celecoxib in plasma using this compound as an internal standard.

Celecoxib Signaling Pathway

Caption: Simplified signaling pathway of Celecoxib's mechanism of action through the inhibition of COX-2.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of celecoxib in pharmacokinetic studies. The detailed protocol and validation data presented in this application note demonstrate that the LC-MS/MS method is sensitive, specific, accurate, and precise. This methodology is well-suited for high-throughput bioanalysis in drug development and clinical research settings, enabling researchers to obtain high-quality pharmacokinetic data for celecoxib.

Bioanalytical Method Validation for Celecoxib in Human Plasma Using LC-MS/MS with Celecoxib-d3 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the validation of a bioanalytical method for the quantification of Celecoxib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Celecoxib-d3, to ensure high accuracy and precision. Detailed protocols for all key validation experiments, including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability, are provided in accordance with FDA and EMA guidelines.[1][2][3][4] All quantitative data is summarized in structured tables for clear interpretation. Additionally, this note includes a visual representation of the experimental workflow and the pharmacological pathway of Celecoxib.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, playing a crucial role in the management of pain and inflammation associated with various conditions such as arthritis.[5][6][7] Accurate and reliable quantification of Celecoxib in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

This application note details a robust and validated LC-MS/MS method for the determination of Celecoxib in human plasma. The use of this compound as an internal standard (IS) is critical for correcting for potential variability during sample preparation and analysis, thereby enhancing the method's reliability. The validation parameters discussed herein adhere to the principles outlined in international regulatory guidelines.[1][2][3]

Signaling Pathway of Celecoxib

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[5][6][7]

Figure 1: Simplified signaling pathway of Celecoxib's mechanism of action.

Experimental Workflow

The bioanalytical method validation process follows a structured workflow to ensure all regulatory requirements are met. This involves sample preparation, LC-MS/MS analysis, and data processing for each validation parameter.

Figure 2: Experimental workflow for bioanalytical method validation.

Materials and Reagents

-

Reference Standards: Celecoxib (purity >99%), this compound (purity >99%)

-

Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

-

Chemicals and Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (AR grade), Water (Milli-Q or equivalent), Methyl tert-butyl ether (MTBE) or Solid-Phase Extraction (SPE) cartridges (e.g., C18).

Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Celecoxib: Precursor ion > Product ion (e.g., m/z 382.1 > 316.1)

-

This compound: Precursor ion > Product ion (e.g., m/z 385.1 > 319.1)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Celecoxib and this compound in methanol to prepare individual stock solutions.

-